1-Boc-3-aminopyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-aminopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBWIAICVBURI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373343 | |
| Record name | 1-Boc-3-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186550-13-0 | |
| Record name | 1-Boc-3-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-aminopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Strategies
Chemo-Enzymatic Approaches to Enantiopure 1-Boc-3-aminopyrrolidines
Chemo-enzymatic methods combine the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful strategy for the synthesis of chiral compounds. nih.govmdpi.comresearchgate.net These approaches often lead to greener processes by utilizing mild reaction conditions and reducing the need for protecting groups and hazardous reagents. mdpi.comresearchgate.net
Enzymatic transamination has emerged as a highly effective method for the asymmetric synthesis of chiral amines. This process typically involves the use of ω-transaminases (TAs or ATAs), which catalyze the transfer of an amino group from an amine donor to a ketone substrate. beilstein-journals.orgunipi.it In the context of 1-Boc-3-aminopyrrolidine synthesis, the prochiral ketone, N-Boc-3-pyrrolidinone, is converted directly to the desired chiral amine with high enantiomeric excess. nih.gov
The reaction is often carried out using immobilized ω-transaminases, which enhances enzyme stability and allows for easier recovery and reuse of the biocatalyst. beilstein-journals.orgunipi.it Isopropylamine is a commonly used amine donor, and pyridoxal-5'-phosphate (PLP) serves as a crucial cofactor for the enzyme. beilstein-journals.orgunipi.it This one-step approach offers significant advantages over traditional multi-step chemical syntheses in terms of yield and enantioselectivity. beilstein-journals.orgunipi.it
Table 1: Examples of Enzymatic Transamination for Chiral Amine Synthesis
| Enzyme Type | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Immobilized ω-Transaminases | 1-Boc-3-piperidone | (R)- and (S)-3-amino-1-Boc-piperidine | High yield and enantiomeric excess in a single step. beilstein-journals.orgunipi.it | beilstein-journals.orgunipi.it |
The stereoselective reduction of a carbonyl group is another cornerstone of chemo-enzymatic synthesis. Ketoreductases (KREDs) are widely employed for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. nih.govtudelft.nl For the synthesis of precursors to this compound, N-Boc-3-pyrrolidinone can be reduced to the chiral N-Boc-3-hydroxypyrrolidine. nih.gov This alcohol can then be converted to the desired amine through subsequent chemical steps.
The use of KREDs offers excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.gov These enzymes typically utilize nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH), which often necessitates a cofactor regeneration system for process viability. tudelft.nl The reaction conditions are generally mild, proceeding at or near room temperature and neutral pH. nih.gov
Table 2: Carbonyl Reductases in Asymmetric Synthesis
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Selectivity | Reference |
|---|---|---|---|---|---|
| Ketoreductases (KREDs) | Asymmetric carbonyl reduction | N-Boc-3-pyrrolidinone | (S)-1-Boc-3-hydroxypyrrolidine | High enantioselectivity. nih.govderpharmachemica.com | nih.govderpharmachemica.com |
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. In an enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. uni-greifswald.dersc.org This method has been successfully applied to the synthesis of enantiopure N-Boc-3-aminopyrrolidine. nih.gov
Transaminases can be employed for the kinetic resolution of racemic N-Boc-3-aminopyrrolidine, where one enantiomer is selectively deaminated. nih.gov Alternatively, lipases are commonly used to resolve racemic precursors through enantioselective acylation or hydrolysis. rsc.orgmdpi.com While the theoretical maximum yield for the desired enantiomer in a standard kinetic resolution is 50%, this can be overcome by incorporating a racemization step for the starting material in a process known as dynamic kinetic resolution. rsc.orgrsc.org
Inspired by metabolic pathways in nature, multi-enzymatic cascade systems integrate several enzymatic steps in a single pot to carry out complex transformations. creative-enzymes.comresearchgate.net These cascades offer numerous advantages, including the reduction of downstream processing, minimization of waste, and the ability to drive unfavorable equilibria towards product formation. researchgate.netmdpi.com
In the context of this compound synthesis, a cascade could be designed to combine the production of the ketone intermediate with its subsequent asymmetric amination. For instance, an alcohol dehydrogenase could oxidize a precursor alcohol to N-Boc-3-pyrrolidinone, which is then aminated in situ by a transaminase. distantreader.org Such systems require careful optimization of reaction conditions to ensure the compatibility of all enzymes involved. mdpi.com The co-immobilization of enzymes in a flow reactor is a strategy used to enhance the efficiency of these cascades. frontiersin.org
Continuous flow systems have gained prominence in biocatalysis as they offer enhanced process control, improved safety, and higher productivity compared to batch reactors. nih.govunibe.ch In a continuous flow setup, the substrate solution is continuously passed through a reactor containing an immobilized enzyme. nih.govmdpi.com
This technology is particularly well-suited for biocatalytic processes, including the synthesis of this compound precursors. researchgate.net The use of packed-bed reactors with immobilized enzymes allows for high catalyst loading and straightforward product separation. nih.gov Continuous flow systems can also facilitate the integration of multiple reaction steps, including incompatible chemo- and biocatalytic reactions, by physically separating the different stages of the synthesis. frontiersin.orgnih.gov This approach has been used to overcome challenges such as substrate or product inhibition. unibe.ch
Asymmetric Synthesis Techniques
Asymmetric synthesis aims to create a chiral molecule from an achiral starting material, ideally with high enantioselectivity. nih.gov A variety of techniques have been developed for the asymmetric synthesis of this compound and related structures, often relying on chiral catalysts or auxiliaries.
One notable strategy involves the use of organocatalysts, such as those derived from proline, to induce stereoselectivity in key bond-forming reactions. mdpi.com For instance, asymmetric Michael additions or aldol (B89426) reactions can be employed to construct the chiral pyrrolidine (B122466) ring system. Another approach is the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine, using a chiral metal catalyst. While effective, this method can be limited by the cost of the catalyst and the potential for metal contamination in the final product. nih.gov
The synthesis of related chiral heterocycles, such as (R)-3-amino-1-Boc-piperidine, has been achieved through the asymmetric amination of the corresponding prochiral ketone using immobilized ω-transaminases, demonstrating the power of biocatalysis in asymmetric synthesis. unipi.it Furthermore, the synthesis of complex molecules often involves the installation of stereocenters through methods like the Evans oxazolidinone chiral auxiliary approach or asymmetric transfer hydrogenation with iridium catalysts. nih.gov
Utilization of Chiral Pool Starting Materials (e.g., L-Aspartic Acid, L-Ornithine)
The chiral pool, comprised of readily available and inexpensive enantiopure natural products, serves as an excellent starting point for the synthesis of complex chiral molecules. L-Aspartic acid and L-Ornithine are prominent examples of such precursors for the synthesis of this compound.
A common route starting from L-aspartic acid involves the formation of N-formyl-L-aspartic anhydride (B1165640) through a condensation reaction. researchgate.net This anhydride then undergoes acylation, esterification, reduction, and subsequent ring-closing to yield (S)-1-benzylpyrrolidin-3-amine. researchgate.net The benzyl (B1604629) protecting group can then be removed, followed by the introduction of the Boc group to afford the final product. This approach leverages the inherent chirality of L-aspartic acid to establish the stereocenter at the C3 position of the pyrrolidine ring.
Similarly, trans-4-hydroxy-L-proline , another derivative from the chiral pool, can be used. A patented method describes a process that includes decarboxylation, N-Boc protection, hydroxyl sulfonylation, and a subsequent SN2 reaction with sodium azide (B81097), which proceeds with inversion of configuration. The resulting azido (B1232118) group is then reduced to an amino group, yielding the desired 3-aminopyrrolidine (B1265635) scaffold. google.com
L-Ornithine , an amino acid with a five-carbon backbone, can also serve as a precursor for the pyrrolidine ring system. In biological systems, the enzyme ornithine cyclodeaminase catalyzes the conversion of L-ornithine to L-proline, a fundamental pyrrolidine derivative. nih.govnih.gov This enzymatic transformation involves the cyclization of ornithine with the loss of the C-2 nitrogen. nih.gov While this is a biochemical transformation, it highlights the potential of L-ornithine as a starting material for the pyrrolidine core. In a chemical synthesis context, the side chain of L-ornithine can be manipulated and cyclized to form the pyrrolidine ring, which can then be further functionalized to introduce the 3-amino group.
| Starting Material | Key Synthetic Steps | Stereochemical Control |
|---|---|---|
| L-Aspartic Acid | Formation of N-formyl-L-aspartic anhydride, acylation, esterification, reduction, cyclization | Inherent chirality of L-aspartic acid dictates the stereochemistry at C3. |
| trans-4-hydroxy-L-proline | Decarboxylation, N-Boc protection, sulfonylation, SN2 with azide (inversion), reduction | Stereochemistry at C4 is inverted to create the desired stereocenter at C3. |
| L-Ornithine | Enzymatic cyclization to proline (biochemical example); potential for chemical cyclization strategies. | The chirality of L-ornithine can be transferred to the resulting pyrrolidine ring. |
Palladium-Catalyzed Arylation and C-H Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these methods are primarily used for the functionalization of the pyrrolidine ring.
While the palladium-catalyzed α-arylation of N-Boc-pyrrolidine at the C2 position is well-documented, methods for the functionalization at the C3 position are also of significant interest. A notable strategy is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines . This process allows for the direct introduction of an aryl group at the 3-position of the pyrrolidine ring. The reaction of an N-alkyl-Δ³-pyrroline with an aryl bromide in the presence of a palladium catalyst and a hydride source leads to the formation of a 3-arylpyrrolidine. This method provides a direct route to 3-substituted pyrrolidines, which can be precursors to this compound derivatives.
Furthermore, palladium-catalyzed C-N cross-coupling reactions , such as the Buchwald-Hartwig amination, represent a viable strategy for the introduction of the amino group at the C3 position. This would typically involve the coupling of a 3-halo- or 3-triflyloxy-N-Boc-pyrrolidine with an amine source in the presence of a palladium catalyst and a suitable ligand. This approach allows for the formation of the C-N bond under relatively mild conditions.
Enantioselective Lithiation and Conjugate Addition
Asymmetric lithiation and conjugate addition reactions offer elegant ways to control stereochemistry during the formation of the pyrrolidine ring or the introduction of substituents.
Enantioselective lithiation of N-Boc-pyrrolidine, often mediated by a chiral ligand such as (-)-sparteine, has been extensively studied for the functionalization at the C2 position. This involves deprotonation with a strong base like sec-butyllithium (B1581126) in the presence of the chiral ligand, followed by trapping with an electrophile. While this specific methodology is more established for the α-position, the principles of asymmetric deprotonation can be conceptually extended to other positions, although this is less common for the C3 position.
A more direct application for the synthesis of the 3-aminopyrrolidine core is through diastereoselective conjugate addition . A key example is the conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester. For instance, the addition of a chiral lithium amide to methyl 4-(N-allyl-N-benzylamino)but-2-enoate can be a crucial step in constructing the pyrrolidine ring with a nitrogen substituent at the 3-position. The stereochemistry of the newly formed C-N bond is controlled by the chirality of the lithium amide.
Intramolecular Aminomercuration
Intramolecular aminomercuration is a classic method for the synthesis of nitrogen-containing heterocycles. This reaction involves the cyclization of an unsaturated amine mediated by a mercury(II) salt, typically mercury(II) trifluoroacetate (B77799) or acetate. The reaction proceeds via an initial solvomercuration of the double bond, followed by the intramolecular attack of the amine nucleophile. The resulting organomercury intermediate can then be demercurated, usually by reduction with sodium borohydride, to afford the pyrrolidine ring.
While specific examples for the direct synthesis of this compound using this method are not prevalent in recent literature, the general strategy is applicable. A suitable substrate, such as a Boc-protected γ,δ-unsaturated amine with an additional protected amino group at the appropriate position, could undergo intramolecular aminomercuration to form the 3-aminopyrrolidine ring system. The regioselectivity of the cyclization would be a key factor to control.
Curtius Rearrangement Protocols
The Curtius rearrangement is a versatile reaction for the conversion of carboxylic acids into primary amines, proceeding through an acyl azide and an isocyanate intermediate. nih.gov This reaction has been effectively employed in the synthesis of 3-aminopyrrolidine derivatives.
One strategy involves starting with a suitable pyrrolidine carboxylic acid. For example, a pyrrolidine-3-carboxylic acid derivative can be converted to its corresponding acyl azide. Upon heating, the acyl azide undergoes rearrangement to an isocyanate, which can then be trapped with a nucleophile, such as tert-butanol (B103910) in the presence of a catalyst, to directly form the Boc-protected amine. nih.gov Alternatively, the isocyanate can be hydrolyzed to the primary amine, which is then subsequently protected with a Boc group. This method is particularly useful as the rearrangement proceeds with retention of configuration at the migrating carbon atom.
An example in the literature describes the synthesis of 1-benzyl-3-aminopyrrolidine where the key step is a Curtius rearrangement of an appropriate acyl hydrazide mediated by sodium nitrite (B80452) and trifluoroacetic acid. Another study reports the conversion of N-Boc-protected quaternary proline derivatives, which upon thermal Curtius rearrangement conditions, can lead to various products, demonstrating the versatility of this reaction on the pyrrolidine scaffold. google.com
| Methodology | Key Transformation | Advantages |
|---|---|---|
| Palladium-Catalyzed Hydroarylation | Addition of an aryl group across a C=C bond in a pyrroline (B1223166) precursor. | Direct introduction of substituents at the C3 position. |
| Diastereoselective Conjugate Addition | Addition of a chiral lithium amide to an α,β-unsaturated ester. | High stereocontrol in the formation of the C3-N bond. |
| Intramolecular Aminomercuration | Mercury(II)-mediated cyclization of an unsaturated amine. | A classic method for forming the pyrrolidine ring. |
| Curtius Rearrangement | Conversion of a carboxylic acid to a Boc-protected amine via an isocyanate. | Retention of stereochemistry; direct route to the amine functionality. |
Protecting Group Chemistry in this compound Synthesis
The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound. The tert-butoxycarbonyl (Boc) group is a cornerstone of this chemistry.
Boc Protection Strategy
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. In the synthesis of this compound, the Boc group serves several critical functions.
Firstly, it is often introduced to protect the pyrrolidine nitrogen. This is typically done by reacting the parent 3-aminopyrrolidine (or a precursor) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This protection prevents the pyrrolidine nitrogen from acting as a nucleophile or base in subsequent reactions, thereby allowing for selective functionalization at other positions. For instance, in syntheses starting from trans-4-hydroxy-L-proline, the N-Boc group is installed after the initial decarboxylation step. google.com
Secondly, the Boc group can act as a directing group in certain reactions. For example, in the enantioselective lithiation of N-Boc-pyrrolidine, the Boc group is essential for the deprotonation at the adjacent C2 position.
Finally, the Boc group on the pyrrolidine nitrogen is the defining feature of the target molecule, this compound. In many applications, this compound is used as a building block where the Boc group is retained during the initial coupling reactions and is only removed at a later stage in the synthesis of a more complex target molecule. The ease of removal of the Boc group with acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent makes it an ideal protecting group for such synthetic strategies.
Selective Deprotection
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. The selective removal of the Boc group from the pyrrolidine nitrogen in this compound is a crucial step when further modification of the ring nitrogen is desired, while leaving the exocyclic primary amine or other sensitive functional groups intact.
Various methods have been developed for Boc-deprotection, generally involving strong acids, Lewis acids, or thermal conditions. acsgcipr.orgresearchgate.net The choice of reagent is often dictated by the presence of other acid-sensitive groups within the molecule. For instance, while strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) are highly effective, they may not be suitable for substrates containing other acid-labile functionalities. acsgcipr.org
Alternative, milder, and more selective conditions have been explored. Catalytic amounts of iron(III) chloride (FeCl₃) have been reported to mediate Boc-deprotection, offering a more sustainable and chemoselective option compared to stoichiometric acidic reagents. researchgate.net Another approach involves thermal deprotection, which can be performed in a range of solvents, including methanol (B129727) or trifluoroethanol, often under continuous flow conditions. nih.gov This method can exhibit remarkable selectivity; for example, by carefully controlling the temperature, it is possible to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group. nih.gov The generation of a volatile isobutylene (B52900) and carbon dioxide as byproducts simplifies purification. acsgcipr.org
| Reagent/Condition | Solvent | Key Features | Citation |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, highly effective method for acid-labile groups. | acsgcipr.org |
| Iron(III) Salts (e.g., FeCl₃) | Acetonitrile or Dichloromethane | Catalytic, practical, and offers high chemoselectivity. | researchgate.net |
| Thermal (Continuous Flow) | Methanol (MeOH), TFE | Allows for selective deprotection by temperature control; avoids bulk reagents. | nih.gov |
| Iodine | Solvent-free or Acetonitrile | Mild, efficient, and represents an alternative to acid-based methods. | researchgate.net |
| CeCl₃·7H₂O–NaI | Acetonitrile | Achieves highly selective cleavage under neutral conditions at ambient temperature. | researchgate.net |
Derivatization Strategies of the Pyrrolidine Scaffold
The this compound scaffold is a valuable building block in medicinal chemistry, largely due to the presence of two distinct nitrogen atoms that can be selectively functionalized. nih.gov Derivatization strategies typically focus on either the primary amine at the 3-position or the heterocyclic nitrogen of the pyrrolidine ring (usually after Boc-deprotection). This dual functionality allows for the systematic construction of diverse molecular architectures and the exploration of structure-activity relationships.
Introduction of Amine Functionalities
The primary amino group at the C-3 position of this compound is a key site for derivatization. Its nucleophilic character allows for a wide range of transformations to introduce new functional groups and build molecular complexity. These reactions are fundamental to the synthesis of numerous biologically active compounds. nih.gov
One common strategy involves the nucleophilic substitution reaction of the 3-amino group with electrophiles. For instance, chiral triflate esters derived from α-hydroxy acid esters can react with this compound in an Sₙ2 reaction. rsc.org This process results in the formation of novel methyl 2-[(N-Boc-amino)cycloaminyl]alkanoates with an inversion of configuration at the chiral center, yielding products with high diastereomeric purity. rsc.org Such derivatives are valuable as conformationally restricted chiral amino acids for peptide synthesis. rsc.org Another application is the acylation of the amine to form amides, as demonstrated in the preparation of histamine (B1213489) H₃ receptor antagonists containing a pyrrolidin-3-yl-N-methylbenzamide moiety. chemicalbook.com
| Reaction Type | Electrophile/Reagent | Resulting Moiety | Application Example | Citation |
|---|---|---|---|---|
| Nucleophilic Substitution (Alkylation) | Chiral Triflate Esters | Substituted Amine (Secondary) | Synthesis of chiral N-Boc-dipeptides. | rsc.org |
| Acylation | Carboxylic Acids / Acid Chlorides | Amide | Preparation of H₃ receptor antagonists. | chemicalbook.com |
| Condensation/Derivatization | Carboxylic Acids with DMT-MM | Amide Bond | Creation of a derivatization reagent for LC/ESI-MS/MS analysis. | nih.gov |
Selective Functionalization of Heterocyclic Nitrogen
Functionalization of the heterocyclic nitrogen of the pyrrolidine ring offers another avenue for structural diversification. This process necessarily requires the prior removal of the Boc protecting group, as discussed in section 2.3.2, to unmask the secondary amine. Once liberated, this nitrogen can participate in a variety of bond-forming reactions, including N-alkylation, N-arylation, and acylation.
The synthesis of N-substituted 3-aminopyrrolidine derivatives is a common strategy in drug discovery. For example, after deprotection, the pyrrolidine nitrogen can be alkylated with various alkyl halides or reductively aminated with aldehydes or ketones. This allows for the introduction of diverse substituents that can modulate the pharmacological properties of the final compound, such as solubility, metabolic stability, and receptor affinity. The synthesis of enantiomerically pure 3-amino cyclic amines from natural α-amino acids often involves the manipulation of N-protecting groups to allow for selective functionalization at the ring nitrogen. researchgate.net While direct C-H functionalization of N-Boc protected pyrrolidine is a known strategy for introducing substituents at the α-carbon, selective modification of the nitrogen atom itself remains a more conventional and widely practiced approach post-deprotection. nih.gov
Applications in Advanced Chemical Synthesis
Intermediates in Pharmaceutical Development
The structural features of 1-Boc-3-aminopyrrolidine make it an essential intermediate in the preparation of active pharmaceutical ingredients (APIs). chemheterocycles.com The chiral 3-aminopyrrolidine (B1265635) moiety is a core structure in numerous pharmacologically active agents. nih.gov The Boc protecting group is consistently used in the early synthetic steps of these compounds, facilitating the construction of complex molecular architectures. nih.gov
Synthesis of Drugs Targeting Neurological Disorders
The pyrrolidine (B122466) scaffold is a prominent feature in compounds developed for the treatment of central nervous system (CNS) diseases. nih.gov The non-planar, three-dimensional structure of the pyrrolidine ring allows for effective exploration of the pharmacophore space, which is crucial for designing drugs that interact with specific neurological targets. nih.gov
Research has demonstrated the synthesis of novel phenylpyrrolidine derivatives that show potential in restoring cognitive functions after experimental ischemic stroke. mdpi.com In a rat model of acute focal cerebral ischemia, one such compound significantly reduced neurological deficits and improved exploratory behavior and anxiety. mdpi.com These findings highlight the role of the pyrrolidine core, accessible through intermediates like this compound, in the development of neurotropic agents.
Table 1: Effects of a Phenylpyrrolidine Derivative on Neurological Function in a Rat Model
| Parameter | Effect Observed | Implication |
|---|---|---|
| Neurological Deficit | Significant reduction and faster regression of symptoms | Potential for stroke recovery |
| Exploratory Activity | Increased number of center sector crossings | Improved cognitive and motor function |
| Anxiety Levels | Reduced time in the light compartment of the light-dark box test | Anxiolytic properties |
| Immobility Time | Decreased in the open field test | Increased activity and curiosity |
This table summarizes the findings on a novel phenylpyrrolidine derivative, demonstrating its potential as an agent for restoring cognitive functions. mdpi.com
Development of Antibacterials and Antimicrobial Agents
3-N-substituted pyrrolidines are frequently investigated as scaffolds in the design of novel antibacterial agents. nih.gov The enantiomerically pure 3-aminopyrrolidine moiety is a key component in several antibacterial drugs and clinical candidates. nih.gov For instance, the structure of the advanced cephalosporin antibiotic, Ceftobiprole, contains this critical pyrrolidine motif. nih.gov The synthesis of such complex antibiotics often relies on chiral building blocks like this compound to ensure the correct stereochemistry required for biological activity. Amino acid-based structures are crucial for the activity of many antimicrobial agents, as they can act as structural analogs of intermediates in microbial biosynthetic pathways. nih.gov
Design of Immunomodulators and Antiproliferative Substances
The pyrrolidine scaffold is a key element in the development of immunomodulators and antiproliferative substances. nih.gov Leniolisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor used for treating certain immunodeficiencies, incorporates an enantiomeric 3-aminopyrrolidine moiety. nih.gov The synthesis of this and other similar immunomodulatory and anticancer agents utilizes N-Boc-protected 3-aminopyrrolidines as essential intermediates to construct the core of the molecule. nih.gov
Kinase Inhibitor Synthesis
This compound is a crucial building block in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies. nih.govacs.org Kinases are enzymes that play a central role in complex cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. acs.orged.ac.uk
A notable example is the synthesis of Tirabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. acs.orged.ac.uk The original synthesis reported by Ono Pharmaceutical involves a key step where 4,6-dichloro-5-nitropyrimidine undergoes a substitution reaction with tert-butyl (R)-3-aminopyrrolidine-1-carboxylate. acs.orged.ac.uk This reaction incorporates the pyrrolidine ring into the core structure, which is ultimately crucial for the inhibitor's binding to the BTK enzyme. acs.org
Furthermore, a series of compounds featuring the (S)-3-aminopyrrolidine scaffold were identified and synthesized as dual inhibitors of Abl and PI3K kinases. nih.gov Many of these compounds showed promising cytotoxicity against the K562 leukemia cell line, suggesting that the pyrrolidine structure is a viable scaffold for developing multi-targeted kinase inhibitors. nih.gov
Table 2: Examples of Kinase Inhibitors Synthesized Using this compound Derivatives
| Kinase Inhibitor | Target Kinase(s) | Role of Pyrrolidine Intermediate |
|---|---|---|
| Tirabrutinib | Bruton's tyrosine kinase (BTK) | Forms a key part of the purinone scaffold, essential for covalent binding to the enzyme. acs.orged.ac.uk |
| Leniolisib | Phosphoinositide 3-kinase delta (PI3Kδ) | The 3-aminopyrrolidine moiety is a core structural component. nih.gov |
| Novel Dual Inhibitors | Abl and PI3K | The (S)-3-aminopyrrolidine acts as the central scaffold for the compounds. nih.gov |
Histamine (B1213489) H3 Receptor Antagonists
Substituted pyrrolidines are a key structural class for developing high-affinity histamine H3 receptor antagonists. nih.gov These antagonists are investigated for their potential in treating various neurological and cognitive disorders. The histamine H3 receptor is primarily located in the central nervous system and modulates the release of several neurotransmitters. nih.gov The development of multi-targeting ligands that act on H3 receptors and other CNS targets is an emerging therapeutic strategy. nih.gov Research has described the preclinical characterization of novel substituted pyrrolidines that efficiently penetrate the CNS and demonstrate high affinity for the H3 receptor in rat brains following oral administration. nih.gov The synthesis of these potential clinical candidates relies on the functionalization of the pyrrolidine ring, for which this compound serves as a foundational starting material.
Peptide-Based Therapeutics
This compound is employed in the synthesis of peptide-based therapeutics, where it can be used to create peptidomimetics or to enhance the properties of peptide drugs. chemimpex.comchemheterocycles.com The Boc protecting group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS). nih.govnih.gov In Boc-based SPPS, the Boc group protects the Nα-amino group of the amino acid. nih.gov
The incorporation of non-natural amino acids or scaffolds like 3-aminopyrrolidine can improve the stability, bioavailability, and efficacy of peptide drugs. chemimpex.com By introducing the pyrrolidine structure, chemists can create peptidomimetics that mimic the structure and function of natural peptides but with enhanced resistance to enzymatic degradation. chemimpex.com This approach is valuable in the development of new peptide-based drugs for a wide range of therapeutic areas.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| tert-butyl (R)-3-aminopyrrolidine-1-carboxylate |
| Ceftobiprole |
| Leniolisib |
| Tirabrutinib |
Amine Protection in Solid-Phase Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the precise and sequential addition of amino acids is paramount. This requires the temporary protection of the alpha-amino group of the incoming amino acid to prevent unwanted side reactions. The Boc protecting group, a cornerstone of one of the two major SPPS strategies, is instrumental in this regard. While this compound is not itself used as a protecting group for natural amino acids, it serves as a crucial building block for introducing a 3-aminopyrrolidine moiety into a peptide chain. In this context, the Boc group on the pyrrolidine nitrogen ensures that this part of the molecule remains inert during the peptide coupling steps.
The synthesis of a dipeptide without protecting groups is generally not advisable due to the potential for uncontrolled polymerization and the formation of a mixture of products. The use of a protecting group strategy, such as employing Boc-protected amino acids, allows for a controlled, stepwise assembly of the peptide chain. The Boc group is typically removed with a mild acid, such as trifluoroacetic acid (TFA), to expose the free amine for the next coupling reaction. This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled.
Enhancement of Stability and Bioavailability of Peptide Drugs
A significant challenge in the development of peptide-based therapeutics is their inherent susceptibility to enzymatic degradation and poor bioavailability. The incorporation of unnatural amino acids and conformational constraints into the peptide backbone are effective strategies to overcome these limitations. The pyrrolidine ring of this compound, when incorporated into a peptide, introduces a rigid, cyclic constraint. This structural modification can significantly enhance the peptide's resistance to proteases, thereby increasing its in vivo half-life.
The pyrrolidine motif can also improve a peptide's physicochemical properties, such as its aqueous solubility and membrane permeability, which are crucial for oral bioavailability. By modifying the peptide's three-dimensional structure, the pyrrolidine moiety can facilitate interactions with biological targets while shielding the peptide bonds from enzymatic cleavage. Peptidomimetics, compounds that mimic the structure and function of natural peptides, are often designed with such constrained building blocks to improve their drug-like properties. Research has shown that the incorporation of pyrrolidine derivatives can lead to peptidomimetics with enhanced stability and improved pharmacokinetic profiles.
Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The enantiomers of this compound, (R)- and (S)-1-Boc-3-aminopyrrolidine, are valuable chiral building blocks in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. The chiral pyrrolidine scaffold of this compound can be utilized to create new chiral centers with high levels of stereocontrol.
Furthermore, these chiral aminopyrrolidines are precursors to a wide range of chiral ligands used in transition-metal-catalyzed asymmetric reactions. The nitrogen atoms of the pyrrolidine ring and the amino group can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. For instance, derivatives of this compound have been used in the synthesis of N-(aminocycloalkylene)amino acid compounds, which are valuable chiral building blocks for the preparation of novel dipeptides. These ligands have been employed in various asymmetric transformations, including hydrogenations, alkylations, and carbon-carbon bond-forming reactions, often achieving high yields and excellent enantioselectivities.
Precursors for Advanced Materials
The utility of this compound extends beyond the realm of medicinal chemistry into the field of materials science. Its bifunctional nature, with a protected amine and a reactive primary amine, makes it a suitable monomer for the synthesis of functional polymers and coatings.
Polymers and Coatings Development
The primary amine of this compound can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives, to form polyamides. The resulting polymers would incorporate the pyrrolidine ring into their backbone, potentially imparting unique properties such as altered solubility, thermal stability, and mechanical strength. The Boc-protected nitrogen within the polymer chain offers a latent functional group that can be deprotected after polymerization to introduce new functionalities along the polymer backbone. This post-polymerization modification allows for the tailoring of the polymer's properties for specific applications.
In the development of coatings, the aminopyrrolidine moiety can be used to enhance adhesion to various substrates through the formation of hydrogen bonds or covalent linkages. Furthermore, the introduction of the pyrrolidine ring can modify the surface properties of the coating, such as its hydrophilicity and resistance to biofouling. While specific research on the use of this compound in this area is still emerging, its structural attributes suggest significant potential as a precursor for the development of advanced polymers and functional coatings.
Advanced Analytical and Characterization Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Stereochemical Analysis
High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity and stereochemical configuration of 1-Boc-3-aminopyrrolidine. Its versatility allows for various analytical approaches, from simple purity checks to complex enantiomeric separations.
Pre-Column Derivatization Techniques for UV Detection
While this compound contains a carbamate (B1207046) group that provides a chromophore for UV detection, its precursor, 3-aminopyrrolidine (B1265635), lacks a suitable chromophore for sensitive HPLC-UV analysis. To analyze the precursor or related impurities without this functionality, pre-column derivatization is employed. A common method involves reacting the primary amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This reaction introduces the Boc protecting group, yielding the UV-active this compound, which can then be readily detected and quantified. This technique is crucial for monitoring the synthesis process and quantifying the unreacted starting material. The derivatization reaction makes the analyte compatible with standard reversed-phase HPLC systems equipped with UV detectors.
Chromatographic Column Selection and Mobile Phase Optimization
The choice of chromatographic column and mobile phase is critical for achieving effective separation and analysis of this compound.
For general purity analysis, reversed-phase columns, such as a Phenomenex C18 column, are highly effective. Mobile phase optimization typically involves adjusting the ratio of an aqueous phase and an organic solvent to control the retention and resolution of the compound from its impurities. A common mobile phase system is a gradient or isocratic mixture of water and methanol (B129727) or acetonitrile. The precise composition is optimized to ensure sharp peaks and adequate separation from any synthesis byproducts or degradation products.
For stereochemical analysis, which involves separating the R- and S-enantiomers, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Lux-Cellulose or CHIRALPAK® series), are frequently used for this purpose. mdpi.com The separation on these columns is often achieved using a normal-phase mobile system, such as a mixture of hexane (B92381) and isopropanol. The selection of the specific chiral column and the optimization of the mobile phase are essential for resolving the two enantiomers, which is critical in pharmaceutical applications where one enantiomer may have desired activity while the other could be inactive or harmful. csfarmacie.cz
| Analysis Type | Column Type | Typical Mobile Phase | Detection |
|---|---|---|---|
| Purity Analysis | Reversed-Phase C18 | Water/Methanol (e.g., 25:75 v/v) | UV (210 nm) |
| Stereochemical (Chiral) Analysis | Chiral Stationary Phase (e.g., Lux-Cellulose 3) | Hexane/Isopropanol (e.g., 90:10 v/v) | UV (216 nm) |
Purity and Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical analysis, aimed at the detection, identification, and quantification of impurities in drug substances and products. medwinpublishers.comijnrd.org HPLC is the primary technique used for this purpose due to its high resolving power and sensitivity. tandfonline.com
For this compound, a validated HPLC method can separate the main compound from process-related impurities (e.g., starting materials, by-products) and degradation products. The area normalization method is often used to calculate the purity, providing a percentage value of the main compound relative to all detected impurities. For instance, an analysis might show the purity of a batch to be 99.86%, with specific impurities measured at levels of 0.06% and 0.08%. This level of detail is essential for quality control and to ensure compliance with regulatory standards set by bodies like the International Conference on Harmonisation (ICH).
Spectroscopic Techniques in Structural Elucidation
Spectroscopic methods are vital for confirming the chemical structure of this compound. NMR and MS provide detailed information about the molecular framework and mass, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of this compound shows characteristic signals that correspond to each type of proton in the molecule. A large singlet peak appears around 1.41 ppm, integrating to nine protons, which is characteristic of the tert-butyl group of the Boc protector. The protons on the pyrrolidine (B122466) ring appear as a series of multiplets between approximately 1.6 ppm and 3.5 ppm. The specific chemical shifts and coupling patterns of these ring protons can confirm the substitution pattern and conformation of the ring.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 3.33-3.49 | m | 3H | Pyrrolidine Ring Protons |
| 3.27-3.32 | m | 1H | Pyrrolidine Ring Proton |
| 2.95-3.03 | m | 1H | Pyrrolidine Ring Proton |
| 1.98-2.08 | m | 1H | Pyrrolidine Ring Proton |
| 1.63-1.70 | m | 1H | Pyrrolidine Ring Proton |
| 1.41 | s | 9H | -C(CH₃)₃ (Boc group) |
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, characteristic signals for the Boc group appear around 28 ppm for the three equivalent methyl carbons, near 80 ppm for the quaternary carbon, and around 155 ppm for the carbonyl carbon. mdpi.com The carbons of the pyrrolidine ring will have distinct chemical shifts that confirm the structure. The presence of rotamers due to restricted rotation around the carbamate C-N bond can sometimes lead to the appearance of broadened or split peaks in both ¹H and ¹³C NMR spectra. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. The monoisotopic mass of this compound is 186.1368 Da.
Under Electrospray Ionization (ESI) conditions, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 187.14. A characteristic fragmentation pattern for Boc-protected amines is the loss of a neutral isobutylene (B52900) molecule (56 Da), resulting in a prominent fragment ion at m/z 131 ([M+H-56]⁺). rsc.org Another common fragmentation is the loss of the entire tert-butoxycarbonyl group (100 Da), leading to a fragment at m/z 87 ([M+H-100]⁺). Further fragmentation can occur through cleavage of the pyrrolidine ring, which is typical for amines and provides additional structural confirmation. libretexts.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum displays characteristic absorption bands that confirm its structure. The presence of the tert-butyloxycarbonyl (Boc) protecting group is typically confirmed by strong absorptions corresponding to the carbonyl (C=O) stretch, usually found in the region of 1680-1700 cm⁻¹. researchgate.net Additional peaks related to the Boc group include those for C-O stretching.
The primary amine (-NH₂) group gives rise to characteristic N-H stretching vibrations. These typically appear as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration (scissoring) is also observable, generally around 1590-1650 cm⁻¹. The pyrrolidine ring itself contributes to the spectrum through various C-H and C-N stretching and bending vibrations, which can be found in the fingerprint region.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 (typically two bands) |
| Amine (N-H) | Bend | 1590 - 1650 |
| Carbamate (C=O) | Stretch | 1680 - 1700 |
| Alkyl (C-H) | Stretch | 2850 - 2960 |
| Carbamate (C-N) | Stretch | 1370 - 1420 |
Optical Rotation Measurements for Enantiomeric Purity
For chiral molecules like (R)- and (S)-1-Boc-3-aminopyrrolidine, polarimetry is a crucial technique for assessing enantiomeric purity. Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property for a pure enantiomer under defined conditions (e.g., temperature, solvent, concentration, and light wavelength, typically the sodium D-line at 589 nm). thieme-connect.de
A solution containing only one enantiomer is considered optically pure. masterorganicchemistry.com A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive, exhibiting a specific rotation of 0°. masterorganicchemistry.com The enantiomeric purity, often expressed as optical purity, of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer.
The formula for calculating optical purity is: Optical Purity (%) = ([α]observed / [α]max) x 100
Where [α]observed is the measured specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. thieme-connect.demasterorganicchemistry.com This value is often used as a measure of the enantiomeric excess (ee). However, it's important to note that this correlation is only reliable if the specific rotation varies linearly with the enantiomeric composition and no other optically active impurities are present. thieme-connect.de
| Parameter | Value |
|---|---|
| Specific Rotation of Pure (R)-enantiomer ([α]max) | -24.0° (Hypothetical Value) |
| Observed Rotation of Sample ([α]observed) | -21.6° |
| Calculated Optical Purity / Enantiomeric Excess (ee) | (-21.6° / -24.0°) x 100 = 90% |
Gas Chromatography (GC) for Purity and Enantiomeric Excess (ee) Determination
Gas chromatography (GC) is a high-precision analytical method used to determine both the chemical purity and the enantiomeric excess (ee) of volatile compounds like this compound. For the determination of enantiomeric excess, a specialized technique known as chiral GC is employed.
Chiral GC utilizes a column with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times. This allows for their separation and quantification. The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram. The precision of enantiomeric purity determination by GC is notably high, making it suitable for analyzing samples with very high ee (approaching 100%) as well as those with only slight deviations from a racemic mixture. researchgate.net Syntheses of N-Boc-3-aminopyrrolidines can achieve enantiomeric excesses greater than 99%, which can be accurately verified by this method. nih.gov
The formula for calculating enantiomeric excess is: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
| Enantiomer | Retention Time (min) | Peak Area |
|---|---|---|
| (R)-1-Boc-3-aminopyrrolidine | 15.2 | 1,500 |
| (S)-1-Boc-3-aminopyrrolidine | 16.5 | 28,500 |
| Calculated Enantiomeric Excess (ee) | [|1,500 - 28,500| / (1,500 + 28,500)] x 100 = 90% |
Computational Studies in Reaction Mechanism Elucidation and Stereoselectivity Prediction
Computational chemistry has become a powerful tool in organic synthesis for understanding detailed reaction mechanisms and predicting stereoselectivity. dntb.gov.ua For the synthesis of chiral pyrrolidines, including this compound, computational methods like Density Functional Theory (DFT) are employed to model reaction pathways.
These studies can elucidate the structures of transition states and intermediates, allowing for the calculation of activation energies for competing pathways that lead to different stereoisomers. emich.eduresearchgate.net By understanding the energetic landscape of a reaction, chemists can predict how factors such as the substrate structure, catalyst, and reaction conditions will influence the stereochemical outcome. emich.edu For example, computational analysis can help explain the stereoselectivity observed in the asymmetric synthesis of pyrrolidines via methods like imine reduction or enantioselective deprotonation. researchgate.netrsc.org This predictive capability is crucial for designing more efficient and selective syntheses, reducing the need for extensive empirical screening of reaction conditions.
| Computational Method | Application | Insight Gained |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction pathways | Calculation of activation energies and transition state geometries. dntb.gov.ua |
| Molecular Mechanics (MM) / Molecular Dynamics (MD) | Analyzing substrate-catalyst interactions | Understanding the origin of stereocontrol in catalytic asymmetric reactions. rsc.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions | Elucidation of stereocontrol mechanisms in biocatalysts like imine reductases. rsc.org |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-1-Boc-3-aminopyrrolidine |
| (S)-1-Boc-3-aminopyrrolidine |
| N-Boc-pyrrolidine |
| N-Boc-piperidine |
| 3-(Boc-amino)-1-propanol |
Future Directions and Emerging Research Avenues
Green Chemistry Principles in 1-Boc-3-aminopyrrolidine Synthesis
A major goal in modern synthetic chemistry is the development of environmentally friendly processes. nih.gov The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. mdpi.com
The pursuit of sustainability in chemical manufacturing has led to the development of innovative, resource-efficient synthetic routes. A key strategy is the use of one-pot reactions, which eliminate the need for intermediate isolation and purification steps that are often resource-intensive. nih.gov One such advanced method is a one-pot photoenzymatic synthesis that converts unfunctionalized pyrrolidine (B122466) into chiral N-Boc-3-aminopyrrolidines. nih.gov This process integrates a photochemical oxyfunctionalization with a stereoselective enzymatic transamination, achieving high conversions (up to 90%) and excellent enantiomeric excess (>99%). nih.gov Biocatalytic processes, in general, are gaining traction as they offer a desirable alternative to traditional methods that often rely on costly and potentially contaminating noble metals. nih.gov Engineering yeast, such as Y. lipolytica, has also shown promise for the biorenewable production of platform chemicals, a strategy that could be adapted for pyrrolidine intermediates. technologynetworks.com
| Method | Key Principles | Advantages | Reference |
|---|---|---|---|
| One-Pot Photoenzymatic Synthesis | Integration of photochemical and enzymatic steps; use of biocatalysts. | Eliminates intermediate isolation, high conversion and enantioselectivity, mild reaction conditions. | nih.gov |
| Biocatalytic Transamination | Use of enzymes like amine transaminases (ATAs) or keto reductases (KREDs). | High stereoselectivity, avoids heavy metal catalysts, environmentally friendlier. | nih.govresearchgate.net |
| Use of Eco-Friendly Solvents | Replacement of hazardous organic solvents (e.g., CH2Cl2, DMF) with greener alternatives like propylene (B89431) carbonate. | Reduced environmental impact, simplified methodology, mild conditions. | researchgate.net |
The shift towards greener synthesis is heavily reliant on the choice of reagents and reaction conditions. Biocatalysts, such as amine transaminases (ATAs) and keto reductases (KREDs), are central to this approach for producing chiral amines like this compound. nih.gov These enzymes facilitate stereoselective transformations under mild conditions, often in aqueous media. nih.govresearchgate.net The immobilization of enzymes on solid supports further enhances their utility by improving stability and enabling reactions in non-aqueous media, which simplifies the separation of the product from the enzyme. researchgate.net The use of environmentally benign solvents, such as propylene carbonate, is another key aspect of greening the synthesis of related heterocyclic scaffolds. researchgate.net These methods not only reduce pollution but also often lead to higher yields and shorter reaction times. mdpi.com
Novel Applications in Drug Discovery and Development Pipelines
The 3-N-substituted pyrrolidine moiety, for which this compound is a crucial building block, is a core motif in a wide array of pharmacologically active compounds. nih.gov This scaffold is frequently investigated for designing inhibitors in the development of antibacterial, antiproliferative, and immunomodulatory agents. nih.gov The versatility of the pyrrolidine ring makes it a valuable component in the drug discovery pipeline, from preclinical research to clinical candidates. nih.govpurdue.edu
For instance, enantiomerically pure 3-aminopyrrolidine (B1265635) is a substructure in the antibiotic Ceftobiprole and the immunomodulator Leniolisib. nih.gov It is also used to prepare histamine (B1213489) H3 receptor antagonists. chemicalbook.com The pyrrolidine scaffold's prevalence in bioactive compounds highlights its importance in generating new chemical entities to address various human diseases. nih.gov Current research continues to explore its potential in developing treatments for cancer, central nervous system disorders, and inflammatory conditions. nih.govresearchgate.net
| Compound/Class | Therapeutic Area | Significance | Reference |
|---|---|---|---|
| Ceftobiprole | Antibacterial | Contains an enantiomeric 3-N-aminopyrrolidine moiety. | nih.gov |
| Leniolisib | Immunomodulator | Incorporates the 3-N-aminopyrrolidine core structure. | nih.gov |
| Histamine H3 Receptor Antagonists | Neurological Disorders | (R)-(+)-1-Boc-3-aminopyrrolidine is used in their preparation. | chemicalbook.com |
| CXCR4 Antagonists | Anticancer (Antimetastatic) | (S)-pyrrolidine derivatives show excellent binding affinity to the CXCR4 receptor. | nih.gov |
| Caspase-1 Inhibitors | Anti-inflammatory | Scaffold hopping from a known inhibitor led to the discovery of a novel, potent inhibitor. | edelris.com |
Exploration of New Derivatization Chemistries and Scaffold Modifications
To broaden the therapeutic potential of this compound, researchers are actively exploring new derivatization strategies and scaffold modifications. Derivatization, such as the reaction of 3-aminopyrrolidine with Boc anhydride (B1165640) for analytical purposes, is a fundamental technique. google.com More advanced approaches aim to create libraries of novel compounds with diverse biological activities.
Isocyanide-based multicomponent reactions (MCRs) represent a powerful tool in this area, as they allow for the rapid assembly of complex molecules from three or more starting materials. bohrium.com This strategy enhances atom economy and accelerates the exploration of chemical space, making it ideal for generating libraries of small molecules for structure-activity relationship (SAR) studies. bohrium.com Another sophisticated strategy is "scaffold hopping," where the core structure of a known active compound is replaced with a novel, bioisosteric scaffold to discover new chemical entities with improved properties. edelris.com This has been successfully used to identify original scaffolds for targets like Caspase-1, leading to potent new inhibitors. edelris.com These innovative chemical approaches are essential for expanding the utility of the aminopyrrolidine template in medicinal chemistry.
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization
Perform retrosynthetic analysis to identify novel, more efficient, or greener synthetic pathways. nih.gov
Optimize reaction conditions by predicting how changes in solvents, catalysts, or temperature will affect yield and purity. preprints.org
Accelerate the discovery of new derivatives by predicting the feasibility of novel derivatization reactions and the properties of the resulting compounds. cas.org
The integration of AI promises to significantly reduce the time and resources required for chemical synthesis, making the development of new drugs and materials based on the this compound scaffold faster and more cost-effective. preprints.org
Q & A
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Density functional theory (DFT) calculates transition states and intermediates for reactions like nucleophilic substitutions. Molecular docking simulations assess steric/electronic effects in receptor-binding applications .
Data Gaps and Methodological Challenges
- Missing physical properties (e.g., melting point): Use differential scanning calorimetry (DSC) to determine thermal behavior. Cross-reference with analogs like (R)-1-Boc-3-aminopyrrolidine (CAS 147081-49-0), which has documented stability at 0–6°C .
- Purity validation: Elemental analysis (C, H, N) complements NMR/MS data to confirm ≥95% purity, especially for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
